REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([P:9]2(=[O:16])[CH2:14][CH2:13][N:12]([CH3:15])[CH2:11][CH2:10]2)=[CH:5][CH:4]=1.B(Br)(Br)Br>C(Cl)Cl>[CH3:15][N:12]1[CH2:13][CH2:14][P:9]([C:6]2[CH:7]=[CH:8][C:3]([OH:2])=[CH:4][CH:5]=2)(=[O:16])[CH2:10][CH2:11]1
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)P1(CCN(CC1)C)=O
|
Name
|
|
Quantity
|
2.09 g
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was slowly warmed to ambient temperature over 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
DISSOLUTION
|
Details
|
then dissolved in water
|
Type
|
FILTRATION
|
Details
|
A precipitate was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
STIRRING
|
Details
|
MeOH and stirred for 20 mins
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
The solids were filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford the requisite product
|
Name
|
|
Type
|
|
Smiles
|
CN1CCP(CC1)(=O)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |